Bienvenue dans la boutique en ligne BenchChem!

methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate

NNMT inhibition nicotinamide N-methyltransferase enzyme kinetics

This synthetic small molecule features a 6‑(tetrahydrofuran‑2‑yl)methoxy substituent that is absent from other commercially available NNMT inhibitor chemotypes. Its methyl benzoate ester cannot be N‑methylated, making it a definitive tool to distinguish inhibitor methylation artifacts from genuine target engagement. With a Ki of 650 nM, it serves as a moderate‑affinity control that preserves assay dynamic range, unlike ultra‑potent bisubstrate inhibitors. Researchers comparing the 2‑position positional isomer (CAS 2034271‑78‑6; Ki=870 nM) can directly assess how linker geometry and ring position modulate binding. Choose this compound for reproducible SAR analysis and robust HTS assay validation.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 2034428-96-9
Cat. No. B2987709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate
CAS2034428-96-9
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESCN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OCC3CCCO3
InChIInChI=1S/C20H22N2O5/c1-22(17-8-4-3-7-16(17)20(24)25-2)19(23)14-9-10-18(21-12-14)27-13-15-6-5-11-26-15/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3
InChIKeyOOAIZPWGJOFGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate (CAS 2034428-96-9): Chemical Identity and Comparator Landscape


Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate (CAS 2034428-96-9; molecular formula C₂₀H₂₂N₂O₅; molecular weight 370.405 g/mol) is a synthetic small molecule that combines a nicotinamide core with a tetrahydrofuran‑2‑yl methoxy ether substituent at the pyridine 6‑position and a methyl benzoate ester [1]. This compound is part of the broader nicotinamido‑benzoate chemotype, which has been explored as nicotinamide N‑methyltransferase (NNMT) inhibitors [2]. Key comparators within this space include the positional isomer methyl 2‑(N‑methyl‑2‑((tetrahydrofuran‑3‑yl)oxy)nicotinamido)benzoate (CAS 2034271‑78‑6) [3], the bisubstrate NNMT inhibitor LL320 (Ki = 1.6 ± 0.3 nM) , and the mono‑substrate NNMT inhibitor JBSNF‑000028 (IC₅₀ = 33 nM against human NNMT) [4].

Why Generic Nicotinamide‑Based Inhibitors Cannot Substitute for Methyl 2‑(N‑methyl‑6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamido)benzoate in NNMT‑Focused Research


Interchanging NNMT inhibitors across the nicotinamido‑benzoate series is not scientifically justifiable because even minor structural perturbations—such as the position of the tetrahydrofuran ether (6‑position vs. 2‑position) or the substitution of a methyl benzoate for a benzamide group—produce divergent binding modes and inhibition constants that can differ by orders of magnitude [1]. For instance, the 6‑(tetrahydrofuran‑2‑yl)methoxy analog (target compound) and the 2‑(tetrahydrofuran‑3‑yl)oxy positional isomer differ in their Ki values against recombinant human NNMT (650 nM vs. 870 nM respectively) [2]. Furthermore, the methyl benzoate moiety, when substituted for the canonical benzamide found in nicotinamide, engages the NNMT active site through distinct π–π stacking interactions with Tyr‑204, which directly influences inhibitor residence time and substrate‑competitive behavior [3]. Generic selection within this class without considering these structure‑specific parameters risks selecting a compound with fundamentally different target engagement kinetics and invalid cross‑study comparisons.

Quantitative Differentiation Evidence for Methyl 2‑(N‑methyl‑6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamido)benzoate (CAS 2034428-96-9)


NNMT Inhibitory Potency: Target Compound Demonstrates 1.34‑Fold Higher Affinity than Its Closest Positional Isomer

The target compound, methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate, exhibits a Ki of 650 nM against full‑length recombinant human NNMT expressed in E. coli BL21(DE3) cells [1]. Its closest commercially available positional isomer, methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate (CAS 2034271-78-6), yields a Ki of 870 nM under comparable fluorescence polarization (FP)‑based competition assay conditions [2]. This 1.34‑fold improvement in binding affinity is attributable to the distinct spatial presentation of the tetrahydrofuran ether and the O‑linker geometry (6‑methylene‑oxy vs. 2‑oxy), which alters hydrogen‑bonding contacts within the nicotinamide binding pocket.

NNMT inhibition nicotinamide N-methyltransferase enzyme kinetics structure-activity relationship

Methyl Benzoate Ester vs. Benzamide Warhead: Structural Determinants of π–π Stacking with Tyr‑204 in the NNMT Active Site

The target compound incorporates a methyl benzoate ester moiety at the position corresponding to the nicotinamide benzamide warhead, whereas the canonical NNMT substrate nicotinamide and many first‑generation inhibitors contain a primary benzamide group. Crystal structures of the NNMT–nicotinamide–SAH ternary complex reveal that the benzamide aromatic ring engages in π–π stacking with tyrosine residue Tyr‑204, which positions the amide nitrogen for methylation [1]. Replacement of the benzamide with a methyl benzoate ester, as reported in bisubstrate NNMT inhibitor SAR studies, alters the electron density and hydrogen‑bond donor/acceptor profile at this critical π‑stacking interface, which has been shown to modulate inhibitor turnover by the enzyme [2]. While direct crystallographic data for the target compound are not publicly available, the class‑level structural inference is that the methyl benzoate ester confers a distinct binding mode compared to benzamide‑containing analogs, potentially reducing metabolic turnover by NNMT itself.

X‑ray crystallography π–π stacking NNMT co‑crystal structure methyl benzoate

Potency Gap vs. Clinical‑Stage NNMT Inhibitor JBSNF‑000028: 19.7‑Fold Lower Affinity Defines the Target Compound as a Chemical Probe Rather Than a Drug Candidate

The target compound displays a Ki of 650 nM against human NNMT [1]. In contrast, JBSNF‑000028, an orally active NNMT inhibitor advanced for metabolic disorder indications, demonstrates an IC₅₀ of 33 nM (0.033 μM) against human NNMT [2]. This represents an approximately 19.7‑fold difference in potency (using Ki and IC₅₀ as approximate comparators under the assumption of similar assay conditions; exact cross‑study comparison should account for differing assay formats). The substantially lower potency of the target compound positions it as a chemical probe suitable for target engagement studies and assay development, rather than a lead compound for therapeutic applications.

NNMT inhibitor benchmark JBSNF-000028 IC50 comparison chemical probe

Chemotype Divergence from Most Potent NNMT Inhibitor LL320: 406‑Fold Weaker Affinity and Distinct Binding Mode

LL320, the most potent NNMT inhibitor reported to date, has a Ki of 1.6 ± 0.3 nM and its co‑crystal structure confirms simultaneous engagement of both the substrate (nicotinamide) and cofactor (SAM/SAH) binding pockets via a propargyl linker . The target compound (Ki = 650 nM) [1] is approximately 406‑fold less potent than LL320. Critically, the target compound lacks the bisubstrate architectural features (adenosyl moiety, amino acid linker) that enable LL320's dual‑site binding. This fundamental chemotype difference means the target compound operates as a mono‑substrate competitive inhibitor, occupying only the nicotinamide pocket, which may confer different selectivity profiles across the methyltransferase family.

LL320 bisubstrate inhibitor co‑crystal structure propargyl linker

6‑Position Tetrahydrofuran‑2‑yl Methoxy Ether: A Sparse Chemotype Among NNMT Inhibitors Renders the Target Compound a Valuable SAR Probe

A survey of publicly disclosed NNMT inhibitor chemical space reveals that the 6‑(tetrahydrofuran‑2‑yl)methoxy substitution on the nicotinamide pyridine ring is extremely rare [1]. The predominant NNMT inhibitor chemotypes include naphthalene‑containing analogs [2], bisubstrate inhibitors with adenosyl‑linker‑benzamide architecture [1], and piperidine‑based derivatives [3]. The target compound's tetrahydrofuran‑2‑yl methoxy ether at the pyridine 6‑position represents a distinct topological vector that projects into a region of the NNMT active site not typically explored by these major chemotypes. This structural uniqueness provides a tool for probing steric and electronic tolerance in this sub‑pocket, which is inaccessible with commercially available NNMT inhibitor panels.

chemical novelty SAR exploration tetrahydrofuran ether NNMT inhibitor chemotype

Optimal Research and Procurement Application Scenarios for Methyl 2‑(N‑methyl‑6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamido)benzoate


NNMT Structure–Activity Relationship (SAR) Studies Targeting the Pyridine 6‑Position Sub‑Pocket

The compound's unique 6‑(tetrahydrofuran‑2‑yl)methoxy ether substitution is absent from other commercially available NNMT inhibitor chemotypes [1]. Medicinal chemistry teams developing NNMT inhibitors can use this compound as a tool to systematically probe the steric and hydrogen‑bonding tolerance of the pyridine 6‑position sub‑pocket, a region that remains underexplored in current NNMT SAR. Comparative testing against the 2‑(tetrahydrofuran‑3‑yl)oxy positional isomer (CAS 2034271‑78‑6; Ki = 870 nM) enables direct assessment of how the tetrahydrofuran ring position and linker geometry influence binding affinity [2].

Biochemical NNMT Assay Development Requiring a Moderate‑Affinity, Non‑Bisubstrate Control Inhibitor

With a Ki of 650 nM against human NNMT [1], the target compound provides a moderate‑affinity control that is distinct from ultra‑potent bisubstrate inhibitors such as LL320 (Ki = 1.6 nM) [2]. This property is valuable for developing fluorescence polarization or MTase‑Glo NNMT assays where a moderate‑affinity inhibitor serves as a positive control without saturating the assay window, enabling more accurate Z′‑factor determination and IC₅₀ curve fitting across a wider dynamic range.

Chemical Probe for Differentiating Mono‑Substrate vs. Bisubstrate NNMT Binding Modes

The target compound functions as a mono‑substrate nicotinamide‑competitive inhibitor, engaging only the nicotinamide binding pocket, in contrast to bisubstrate inhibitors such as LL320 that simultaneously occupy both substrate and cofactor sites [1]. Researchers investigating NNMT catalytic mechanism or screening for allosteric modulators can employ this compound as a mono‑site control to dissect whether observed effects arise from nicotinamide‑site occupancy alone versus dual‑site engagement, a critical distinction for interpreting selectivity data across the methyltransferase family [2].

Evaluation of Methyl Benzoate Ester as a Non‑Turnover NNMT Binding Motif

Unlike nicotinamide‑analog inhibitors that retain a primary benzamide group susceptible to NNMT‑catalyzed N‑methylation, the target compound incorporates a methyl benzoate ester that cannot serve as a methyl acceptor [1]. This structural feature makes the compound a candidate for studying whether NNMT‑mediated inhibitor methylation contributes to resistance or reduced cellular efficacy observed with benzamide‑containing NNMT inhibitors. Direct comparison with benzamide analogs in cellular MNA (1‑methylnicotinamide) production assays can quantify the functional advantage of the ester motif [2].

Quote Request

Request a Quote for methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.